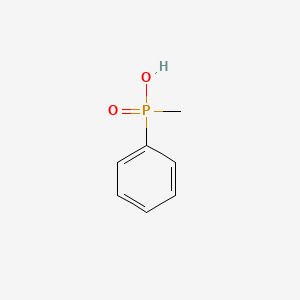

Methylphenylphosphinic acid

Overview

Description

Methylphenylphosphinic acid is a useful research compound. Its molecular formula is C7H9O2P and its molecular weight is 156.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403102. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal Complexation and Polymer Formation

- Polymeric Compounds Formation : Methylphenylphosphinic acid reacts with metals like Mn2+, Co2+, and Cu2+ in formamide to form polymeric compounds. These structures consist of one-dimensional polymeric chains with phosphinate groups forming double bridges and a formamide oxygen atom forming a μ-O bridge between metal atoms (Betz & Bino, 1988).

- Chelating Ligands : It serves as a chelating ligand, forming bis and tris chelates with metals like zinc and chromium. These metal chelates are noted for their thermal stability, which is higher than that of corresponding acetylacetonates (King, Block & Popoff, 1965).

Solubility and Stability Studies

- Solubility Characteristics : The solubility of this compound in various solvents has been measured and correlated with empirical equations. These solubility studies are essential for understanding its interaction and behavior in different chemical environments (Tian et al., 2011).

- Thermal Kinetics and Decomposition : The thermal degradation and kinetics of this compound have been examined under non-isothermal conditions. Understanding its thermal behavior is crucial for applications that involve high temperatures (Shao et al., 2014).

Pharmaceutical and Biochemical Applications

- Gallium Chelators : this compound derivatives are efficient Ga3+ chelators. These ligands exhibit high thermodynamic selectivity for Ga3+ over other metal ions and are explored for potential use in radiopharmaceuticals (Šimeček et al., 2012).

- Organophosphorus Inhibitors : Derivatives of this compound have been identified as competitive, reversible inhibitors of bacterial ureases. These findings are significant for the development of new antibacterial agents (Vassiliou et al., 2008).

Chemical Synthesis and Reactions

- Synthesis of Flame Retardants : this compound is involved in the synthesis of flame retardants for materials like polyester. This application highlights its role in enhancing material safety (Yan, 1999).

- Reaction Mechanisms : Studies on the acid-catalyzed methanolysis of methylphenylphosphinic amides provide insights into reaction mechanisms and stereochemistry, which are valuable in the field of organic synthesis (Harger, 1976; 1977; 1979).

Properties

IUPAC Name |

methyl(phenyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O2P/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJCJLHZCBFPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323126 | |

| Record name | METHYLPHENYLPHOSPHINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-13-0 | |

| Record name | 4271-13-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYLPHENYLPHOSPHINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

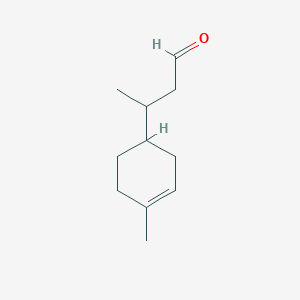

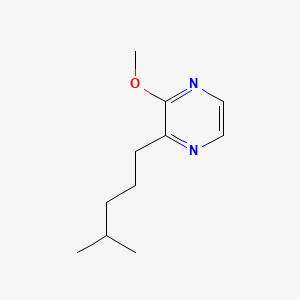

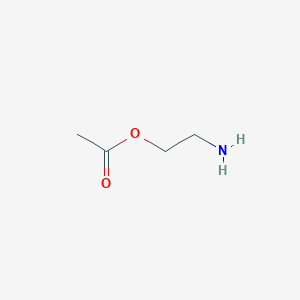

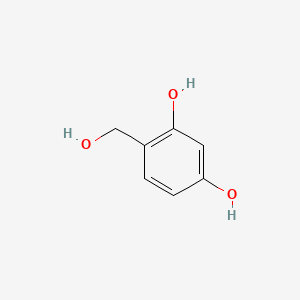

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

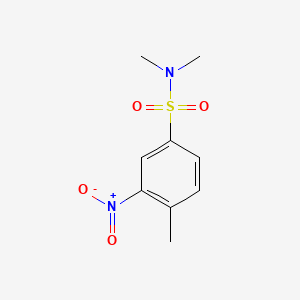

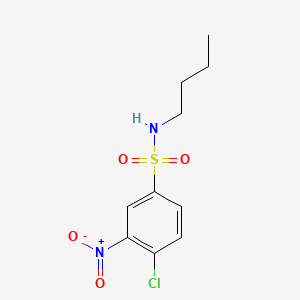

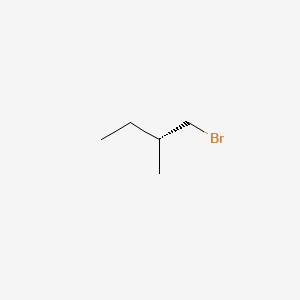

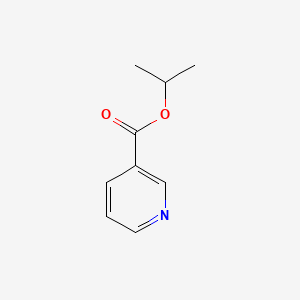

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.